Aluminum fluoroacetate
Overview
Description
Aluminum fluoroacetate is a chemical compound that contains aluminum, fluorine, and acetate groups. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound is of interest due to its reactivity and the presence of the fluorine atom, which imparts distinct characteristics to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of aluminum fluoroacetate typically involves the reaction of aluminum compounds with fluoroacetic acid or its derivatives. One common method is the reaction of aluminum chloride with fluoroacetic acid in an organic solvent under controlled temperature and pressure conditions. The reaction can be represented as follows:
[ \text{AlCl}_3 + 3 \text{FCH}_2\text{COOH} \rightarrow \text{Al(FCH}_2\text{COO)}_3 + 3 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Aluminum fluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other fluorinated products.
Reduction: Reduction reactions may yield aluminum metal and fluoroacetate derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aluminum oxide and fluoroacetic acid, while substitution reactions can yield a variety of fluorinated organic compounds.
Scientific Research Applications
Aluminum fluoroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and fluorination reactions.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: this compound is used in the production of fluorinated materials and coatings.
Mechanism of Action
The mechanism of action of aluminum fluoroacetate involves its interaction with biological molecules and enzymes. The compound can inhibit key metabolic enzymes, leading to disruptions in cellular processes. The fluorine atom plays a crucial role in these interactions, often forming strong bonds with enzyme active sites and altering their function.
Comparison with Similar Compounds
Similar Compounds
Sodium fluoroacetate: Known for its use as a pesticide, it shares similar toxicological properties with aluminum fluoroacetate.
Potassium fluoroacetate: Another fluorinated compound with similar reactivity and applications.
Calcium fluoroacetate: Used in various industrial processes, it exhibits comparable chemical behavior.
Uniqueness
This compound is unique due to the presence of the aluminum atom, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
aluminum;2-fluoroacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H3FO2.Al/c3*3-1-2(4)5;/h3*1H2,(H,4,5);/q;;;+3/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQJXTPMMUXTSG-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])F.C(C(=O)[O-])F.C(C(=O)[O-])F.[Al+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6AlF3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
144-49-0 (Parent) | |
Record name | Acetic acid, fluoro-, aluminum salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40213551 | |
Record name | Acetic acid, fluoro-, aluminum salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40213551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63905-85-1 | |
Record name | Acetic acid, fluoro-, aluminum salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, fluoro-, aluminum salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40213551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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